Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate
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Overview
Description
Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate is an organic compound with the molecular formula C10H15NO4 and a molecular weight of 213.233. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a conjugated ketone system. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate typically involves the reaction of ethyl glycinate with an appropriate acetylated ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the enolate intermediate, which then reacts with the acetylated ketone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate exerts its effects involves its interaction with specific molecular targets. The compound’s conjugated ketone system allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminoacetate: Lacks the acetylated ketone group, resulting in different reactivity and applications.
Ethyl 2-[(2-oxobut-1-en-1-yl)amino]acetate: Similar structure but without the acetyl group, affecting its chemical properties.
Uniqueness
Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-acetyl-3-hydroxybut-2-enylidene]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-4-15-10(14)6-11-5-9(7(2)12)8(3)13/h5,12H,4,6H2,1-3H3/b9-7-,11-5? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONUBZATIQKJLN-RGUBRQLZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=CC(=C(C)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN=C/C(=C(\C)/O)/C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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